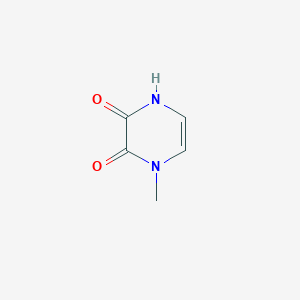

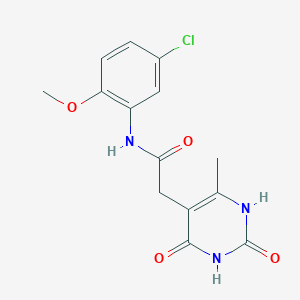

1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a derivative of tetrahydropyrazine . Tetrahydropyrazines are a class of organic compounds containing a saturated pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for synthesizing tetrahydropyrazines . For instance, a palladium-catalyzed cyclization-Heck reaction of allenamides can be used to construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .

Applications De Recherche Scientifique

Synthesis of Pyrazine Derivatives

The research on 1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione often focuses on its role in synthesizing various pyrazine derivatives due to its chemical structure that facilitates reactions leading to novel compounds. For instance, studies have demonstrated the synthesis of pyrazolyl-phthalazine-dione derivatives through ionic liquid catalyzed one-pot multicomponent reactions, showcasing the compound's versatility in creating new molecules with potential antioxidative properties (Simijonović et al., 2018). Similarly, the creation of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone highlights the adaptability of pyrazine dione derivatives in synthesizing fluorine-containing compounds, which are valuable in medicinal chemistry (Song & Zhu, 2001).

Development of Antimicrobial Agents

The structural flexibility of this compound facilitates its use in developing antimicrobial agents. Research demonstrates the synthesis of novel compounds with potential antimicrobial properties, such as the creation of 3,4-diaryl-5-(4-guanidylsulfonylphenyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-6-ones, indicating its applicability in the pharmaceutical field to combat microbial infections (Bobrovskaya et al., 2016).

Exploration in Cancer Treatment

The compound's potential extends into oncology, where novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, demonstrating its applicability in treating cancer and diseases associated with KRAS activity (De, 2022). This underscores the compound's significance in developing targeted cancer therapies.

Role in Heterocyclic Chemistry

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, indicating its importance in the field of heterocyclic chemistry. The synthesis of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur-analogues showcases the diverse applications of this compound in creating structurally complex and biologically significant molecules (Budzowski et al., 2004).

Propriétés

IUPAC Name |

4-methyl-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAOJHYAARPEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)

![8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2610193.png)

![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)

![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)

![1-[4-(benzoylamino)phenyl]-N-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2610203.png)

![N-[[2-(Methoxymethyl)oxolan-2-yl]methyl]but-2-ynamide](/img/structure/B2610207.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)